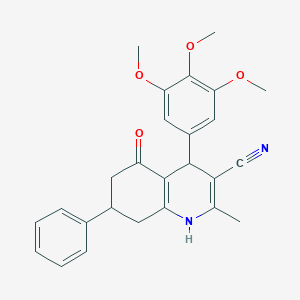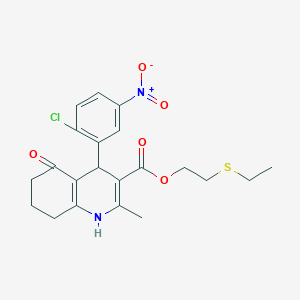![molecular formula C19H21NO3 B4983147 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one inhibits the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one protects neurons by activating the Nrf2 pathway and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential. In addition, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments include its low toxicity, high bioavailability, and diverse biological activities. However, the limitations of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one include its limited solubility in water and its potential for non-specific interactions with other molecules. In addition, the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are many future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various diseases. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation and neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a neuroprotective agent. In addition, the use of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a tool compound for studying various signaling pathways and molecular targets could be explored.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone and 4-propoxybenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through the Claisen-Schmidt condensation reaction, resulting in the formation of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. The purity and yield of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to protect neurons from oxidative stress and neuroinflammation.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-14-23-18-10-6-16(7-11-18)20-13-12-19(21)15-4-8-17(22-2)9-5-15/h4-13,20H,3,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNYNRNOLNNBF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)